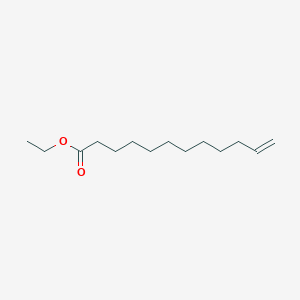

Ethyl 11-dodecenoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl dodec-11-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3H,1,4-13H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBHYKJKLISMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591139 | |

| Record name | Ethyl dodec-11-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76063-06-4 | |

| Record name | Ethyl dodec-11-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 11-dodecenoate (CAS Number: 76063-06-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 11-dodecenoate is an unsaturated fatty acid ester with the CAS number 76063-06-4. As a derivative of 11-dodecenoic acid, it belongs to the class of long-chain fatty acid esters. Its terminal double bond provides a site for various chemical modifications, making it a potentially valuable building block in organic synthesis. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its analytical characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Data for the closely related saturated analogue, ethyl dodecanoate, is included for comparison, as specific experimental data for the unsaturated compound is limited.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 76063-06-4 | [1] |

| Molecular Formula | C₁₄H₂₆O₂ | [1] |

| Molecular Weight | 226.36 g/mol | [1] |

| Physical State | Liquid | [1] |

| Purity | >99% | [1] |

| Storage | Freezer | [1] |

Note: Due to a lack of specific experimental data for this compound, some physical properties are not available.

Synthesis of this compound

A common and effective method for the synthesis of ethyl esters from carboxylic acids is the Fischer-Speier esterification.[2][3][4][5][6][7] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2][3][4][5][6][7]

Reaction Scheme

Caption: Fischer-Speier esterification of 11-dodecenoic acid.

Experimental Protocol

This protocol is a generalized procedure for Fischer esterification and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

11-dodecenoic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 11-dodecenoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid mass) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[4] The reaction is typically refluxed for 2-4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of water and diethyl ether. Shake the funnel gently and allow the layers to separate.

-

Carefully drain the lower aqueous layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

-

Drying and Solvent Removal:

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.[8]

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Data (Predicted)

Due to the absence of experimentally acquired spectra for this compound in the searched literature, the following are predicted characteristic spectral features based on the known properties of similar compounds.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following key signals:

-

Vinyl Protons: A multiplet in the region of δ 5.7-5.9 ppm corresponding to the -CH=CH₂ proton and two multiplets around δ 4.9-5.1 ppm for the =CH₂ protons.

-

Ester Methylene Protons: A quartet around δ 4.1 ppm (-O-CH₂-CH₃) due to coupling with the adjacent methyl protons.

-

Allylic Protons: A multiplet around δ 2.0 ppm corresponding to the protons on the carbon adjacent to the double bond (-CH₂-CH=CH₂).

-

Alkyl Chain Protons: A complex multiplet in the region of δ 1.2-1.7 ppm for the remaining methylene protons in the long alkyl chain.

-

Ester Methyl Protons: A triplet around δ 1.25 ppm (-O-CH₂-CH₃) due to coupling with the adjacent methylene protons.

4.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to exhibit the following signals:

-

Carbonyl Carbon: A peak in the range of δ 173-175 ppm .

-

Vinyl Carbons: Peaks around δ 139 ppm (-CH=CH₂) and δ 114 ppm (=CH₂).

-

Ester Methylene Carbon: A signal around δ 60 ppm (-O-CH₂-).

-

Alkyl Chain Carbons: A series of peaks between δ 25-35 ppm .

-

Ester Methyl Carbon: A peak around δ 14 ppm (-CH₃).

4.1.3. Infrared (IR) Spectroscopy

The IR spectrum will likely display the following characteristic absorption bands:

-

C=O Stretch (Ester): A strong absorption band in the region of 1735-1750 cm⁻¹ .[1][9]

-

C-O Stretch (Ester): Two or more bands in the region of 1000-1300 cm⁻¹ .[1][9]

-

=C-H Stretch (Vinyl): A medium intensity band around 3070-3090 cm⁻¹ .

-

C=C Stretch (Vinyl): A medium intensity band around 1640 cm⁻¹ .

-

C-H Stretch (Alkyl): Strong absorption bands in the region of 2850-2960 cm⁻¹ .

4.1.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 226. Key fragmentation patterns for fatty acid ethyl esters include:

-

McLafferty Rearrangement: A prominent peak at m/z = 88 , corresponding to the [CH₂=C(OH)OCH₂CH₃]⁺ ion.[10]

-

Loss of the Ethoxy Group: A fragment ion at m/z = 181 ([M - 45]⁺) resulting from the loss of the -OCH₂CH₃ group.

-

Alkyl Chain Fragmentation: A series of fragment ions separated by 14 mass units (CH₂) corresponding to the cleavage of the hydrocarbon chain.

Gas Chromatography (GC)

Gas chromatography is a suitable method for assessing the purity of this compound and for monitoring reaction progress.

Typical GC Conditions for Fatty Acid Ethyl Esters:

-

Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-FATWAX), is recommended for the separation of fatty acid esters.[11]

-

Carrier Gas: Helium or hydrogen.[11]

-

Injector Temperature: 250-290 °C.[11]

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80-100 °C and ramping up to 250-290 °C.[11]

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]

Caption: General workflow for Gas Chromatography analysis.

Conclusion

This compound is a versatile unsaturated fatty acid ester with potential applications in various fields of chemical synthesis. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis via Fischer esterification, and a summary of the analytical methods used for its characterization. The provided information aims to support researchers and professionals in the effective utilization of this compound in their work. Further experimental validation of the predicted spectral data and physical properties is encouraged to build a more complete profile of this chemical.

References

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. cerritos.edu [cerritos.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 8. rsc.org [rsc.org]

- 9. youtube.com [youtube.com]

- 10. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

Spectroscopic Profile of Ethyl 11-dodecenoate: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

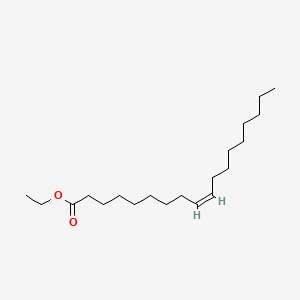

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 11-dodecenoate. Due to the limited availability of published experimental data for this compound (CAS 76063-06-4, Molecular Formula: C₁₄H₂₆O₂), this report presents the spectroscopic data of a close structural analog, Ethyl 10-undecenoate (CAS 692-86-4, Molecular Formula: C₁₃H₂₄O₂), also known as ethyl undecylenate. The spectral characteristics of these two molecules are expected to be highly similar, with predictable minor variations primarily in the NMR spectra arising from the additional methylene group in this compound. This document is intended to serve as a valuable reference for the characterization and analysis of this class of unsaturated esters.

Data Presentation

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of Ethyl 10-undecenoate.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 10-undecenoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.88 - 5.71 | m | 1H | =CH- |

| 5.02 - 4.88 | m | 2H | H₂C= |

| 4.12 | q | 2H | -O-CH₂ -CH₃ |

| 2.28 | t | 2H | -CH₂ -COO- |

| 2.08 - 1.98 | m | 2H | =CH-CH₂ - |

| 1.68 - 1.52 | m | 2H | -CH₂ -CH₂-COO- |

| 1.40 - 1.20 | m | 8H | -(CH₂)₄- |

| 1.25 | t | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃. Instrument Frequency: Varian A-60[1].

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 10-undecenoate

| Chemical Shift (δ) ppm | Assignment |

| 173.8 | C=O |

| 139.2 | =CH- |

| 114.1 | H₂C= |

| 60.1 | -O-CH₂- |

| 34.4 | -CH₂-COO- |

| 33.8 | =CH-CH₂- |

| 29.3 | -(CH₂)n- |

| 29.2 | -(CH₂)n- |

| 29.1 | -(CH₂)n- |

| 28.9 | -(CH₂)n- |

| 25.0 | -CH₂-CH₂-COO- |

| 14.3 | -O-CH₂-CH₃ |

Solvent: CDCl₃[1].

Table 3: Infrared (IR) Spectroscopy Data of Ethyl 10-undecenoate

| Wavenumber (cm⁻¹) | Interpretation |

| 3077 | =C-H stretch |

| 2978, 2929, 2856 | C-H stretch (aliphatic) |

| 1738 | C=O stretch (ester) |

| 1641 | C=C stretch |

| 1465, 1376 | C-H bend (aliphatic) |

| 1178 | C-O stretch (ester) |

| 993, 910 | =C-H bend (out-of-plane) |

Sample Preparation: Neat liquid, Capillary Cell[1].

Table 4: Mass Spectrometry (MS) Data of Ethyl 10-undecenoate

| m/z | Relative Intensity (%) | Putative Assignment |

| 212 | < 5 | [M]⁺ (Molecular Ion) |

| 167 | ~ 20 | [M - OCH₂CH₃]⁺ |

| 101 | ~ 50 | [CH₂(CH₂)₄COOCH₂CH₃]⁺ |

| 88 | 100 | McLafferty rearrangement product: [CH₂=C(OH)OCH₂CH₃]⁺ |

| 69 | ~ 40 | [CH₂(CH₂)₄]⁺ |

| 55 | ~ 70 | [C₄H₇]⁺ |

| 41 | ~ 60 | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI)[1].

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation : Approximately 5-10 mg of the neat liquid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][3][4] The solution is then filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[3]

-

Data Acquisition : The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are commonly obtained for liquid samples using the following method:

-

Sample Preparation (Neat Liquid) : A drop of the neat liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).[5][6] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[5] Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the liquid is placed directly onto the ATR crystal.[6][7][8]

-

Data Acquisition : The sample holder with the salt plates or the ATR accessory is placed in the FT-IR spectrometer. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first.[7][8] The sample spectrum is then acquired, and the instrument's software automatically subtracts the background to produce the final spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of volatile organic compounds.

-

Sample Introduction : A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[9][10][11][12][13]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10][11][12] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation : The molecular ions, being high in energy, often undergo fragmentation, breaking into smaller charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis and Detection : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound.

References

- 1. Ethyl 10-undecenoate | C13H24O2 | CID 12729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

The Ubiquitous Presence of Long-Chain Unsaturated Ethyl Esters in Nature: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain unsaturated ethyl esters, a class of lipids once considered mere metabolic curiosities, are increasingly recognized for their diverse and significant roles in biological systems. From acting as potent signaling molecules in mammals to serving as crucial communication cues in the insect world, these esters are far more than simple storage lipids. This in-depth technical guide explores the natural occurrence of long-chain unsaturated ethyl esters across various taxa, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of their associated signaling pathways. This document aims to provide a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, fostering a deeper understanding and exploration of these fascinating bioactive compounds.

Introduction

Long-chain unsaturated ethyl esters are organic compounds formed from the esterification of a long-chain unsaturated fatty acid with ethanol. Their presence has been documented in a wide array of natural sources, including plants, insects, marine organisms, and mammalian tissues. While their formation in mammals has been extensively studied in the context of ethanol metabolism, their endogenous roles and biosynthetic pathways in other organisms are areas of active research. These molecules are of significant interest due to their diverse biological activities, which include anti-inflammatory, pheromonal, and metabolic regulatory functions. This guide will delve into the known occurrences of these esters, the methodologies used to study them, and the signaling pathways they influence.

Natural Occurrence and Quantitative Data

The distribution of long-chain unsaturated ethyl esters is widespread, with their concentrations and specific compositions varying significantly between different organisms and even between different tissues within the same organism. This section summarizes the available quantitative data on their natural occurrence.

In Plants

Certain plant families are known to produce a variety of fatty acid ethyl esters. For instance, the fruits of several species within the Celastraceae family contain these compounds, where they are thought to play a role in fruit development and defense.

| Plant Species | Tissue | Ethyl Ester | Concentration | Reference |

| Euonymus europaeus | Aril | Ethyl oleate | Present | [1] |

| Euonymus europaeus | Aril | Ethyl linoleate | Present | [1] |

| Celastrus orbiculatus | Seed | Ethyl palmitate | Present | [1] |

In Insects

In the insect kingdom, long-chain unsaturated ethyl esters are well-established as critical components of pheromones, mediating behaviors such as aggregation, mating, and social organization.

| Insect Species | Gland/Tissue | Ethyl Ester | Amount per Individual (ng) | Reference |

| Drosophila virilis | Male | Ethyl tiglate | > 15 | [2] |

| Drosophila virilis | Male | Ethyl hexanoate | > 15 | [2] |

| Apis mellifera (Honey Bee) | Forager Crop | Ethyl oleate | Present | [3] |

| Vespa velutina (Asian Hornet) | Venom Gland | Ethyl oleate | Identified | [4] |

| Vespa velutina (Asian Hornet) | Venom Gland | Ethyl palmitate | Identified | [4] |

In Marine Organisms

Marine algae are a rich source of bioactive lipids, including various long-chain unsaturated ethyl esters, some of which exhibit antifungal and other potentially therapeutic properties.

| Marine Organism | Ethyl Ester | Biological Activity | Reference |

| Laurencia okamurai (Red Alga) | (9Z,12Z,15Z,18Z,21Z)-ethyl tetracosa-9,12,15,18,21-pentaenoate | Antifungal | [5] |

| Laurencia okamurai (Red Alga) | (10Z,13Z)-ethyl nonadeca-10,13-dienoate | Antifungal | [5] |

In Mammalian Tissues (in the context of ethanol metabolism)

In mammals, the formation of fatty acid ethyl esters (FAEEs) is primarily linked to the non-oxidative metabolism of ethanol. These esters can accumulate in various tissues and are considered markers of ethanol consumption.[6]

| Mammalian Species | Tissue | Ethyl Ester | Concentration (nmol/g) after Ethanol Exposure | Reference |

| Rat | Adipose Tissue | Ethyl oleate, palmitate, stearate, linoleate | ~300 (total) | [3] |

| Mouse | Liver | Ethyl oleate, linoleate, palmitate, stearate | Present | [7] |

| Mouse | Brain | Ethyl oleate, linoleate | Present (lower than liver) | [7] |

| Human | Serum | Various FAEEs | Up to 42 µM | [8] |

Experimental Protocols

The accurate identification and quantification of long-chain unsaturated ethyl esters from complex biological matrices require robust and sensitive analytical methods. This section details some of the key experimental protocols employed in their study.

Extraction of Ethyl Esters from Plant Seeds using Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green and efficient method for extracting lipids from plant materials.

Principle: Supercritical CO2 is used as a solvent to selectively extract non-polar compounds like ethyl esters from a solid matrix. The solvating power of the supercritical fluid is a function of temperature and pressure, allowing for selective extraction.

Protocol:

-

Sample Preparation: Grind the plant seeds to a fine powder to increase the surface area for extraction.

-

SFE System Setup:

-

An extraction vessel to hold the sample.

-

A high-pressure pump to deliver liquid CO2.

-

A heat exchanger to bring the CO2 to its supercritical temperature.

-

A pressure regulator to maintain the desired extraction pressure.

-

A separator to collect the extracted compounds.

-

-

Extraction Parameters:

-

Pressure: 7500 psi

-

Temperature: 100°C

-

CO2 Flow Rate: 2-4 L/min

-

Extraction Time: 30-60 minutes

-

-

Collection: The extracted ethyl esters are collected in a vial after the CO2 is depressurized and returned to its gaseous state.

-

Analysis: The collected extract can be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of Insect Pheromones using Solid-Phase Microextraction (SPME) coupled with GC-MS

SPME is a solvent-free extraction technique ideal for analyzing volatile and semi-volatile compounds like insect pheromones.

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample or directly immersed in a liquid sample. The analytes partition into the stationary phase. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.

Protocol:

-

Sample Preparation: Excise the pheromone gland from the insect and place it in a sealed vial. For headspace analysis, the intact insect can be placed in a sealed chamber.

-

SPME Fiber Selection: Choose a fiber coating appropriate for the polarity of the target ethyl esters (e.g., polydimethylsiloxane (PDMS) for non-polar compounds).

-

Extraction:

-

Headspace SPME: Expose the SPME fiber to the headspace of the vial containing the gland for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

Direct Immersion SPME: If the gland is extracted in a solvent, immerse the fiber directly into the solvent extract.

-

-

GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the hot injector of the GC-MS system (e.g., 250°C) to thermally desorb the analytes onto the analytical column.

-

Chromatographic Separation: Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the components of the pheromone blend.

-

Mass Spectrometric Detection: Identify the individual ethyl esters based on their mass spectra and retention times compared to authentic standards.

-

Lipid Extraction, Saponification, and Esterification for Fatty Acid Analysis

This protocol is used to analyze the total fatty acid composition of a sample, from which ethyl esters can be specifically quantified.

Principle: Lipids are first extracted from the tissue. Saponification (alkaline hydrolysis) is then used to break the ester bonds, releasing the free fatty acids. These free fatty acids are then esterified (in this case, to their methyl esters for GC analysis, though ethyl esters can also be formed and analyzed) for volatility and compatibility with GC analysis.

Protocol:

-

Lipid Extraction (Folch Method):

-

Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) mixture.

-

Add 0.9% NaCl solution to create a biphasic system.

-

The lower chloroform layer containing the lipids is collected.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Saponification:

-

Resuspend the lipid extract in a methanolic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Heat the mixture (e.g., at 70°C for 1-2 hours) to hydrolyze the ester linkages.[9]

-

-

Esterification (to form Fatty Acid Methyl Esters - FAMEs for analysis):

-

Acidify the saponified mixture with a strong acid (e.g., HCl).

-

Add a methylating agent such as boron trifluoride-methanol complex (BF3-methanol) and heat to form FAMEs.

-

-

Extraction of FAMEs:

-

Extract the FAMEs from the aqueous-methanolic solution using a non-polar solvent like hexane.

-

-

GC-MS Analysis:

-

Inject the hexane extract containing the FAMEs into the GC-MS for separation and quantification. By using appropriate internal standards, the absolute concentration of each fatty acid can be determined.

-

Signaling Pathways and Biological Roles

Long-chain unsaturated ethyl esters and their constituent fatty acids are not merely structural components or energy reserves; they are active participants in cellular signaling, influencing a range of physiological processes.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Several long-chain unsaturated fatty acids and their derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Postulated inhibition of the NF-κB signaling pathway by long-chain unsaturated ethyl esters.

Metabolic Regulation through PPARα Activation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. PPARα, in particular, is a key regulator of fatty acid catabolism.[11][12] Long-chain unsaturated fatty acids are natural ligands for PPARα.

Caption: Activation of the PPARα signaling pathway by long-chain unsaturated fatty acids.

G-Protein Coupled Receptor (GPCR) Signaling

A growing body of evidence suggests that various lipid molecules, including fatty acids, can act as extracellular signaling molecules by binding to G-protein coupled receptors (GPCRs) on the cell surface.[4][13][14] This interaction can trigger a cascade of intracellular events, leading to diverse physiological responses.

Caption: General overview of G-protein coupled receptor signaling initiated by a lipid mediator.

Conclusion and Future Directions

The natural occurrence of long-chain unsaturated ethyl esters is a testament to the chemical diversity and functional sophistication of the lipidome. While significant progress has been made in identifying these molecules and their biological roles, many questions remain. Future research should focus on:

-

Comprehensive Quantitative Profiling: Establishing extensive, comparable datasets of long-chain unsaturated ethyl ester concentrations across a wider range of species and tissues.

-

Elucidation of Biosynthetic Pathways: Uncovering the specific enzymes and genetic pathways responsible for the endogenous production of these esters in various organisms.

-

Mechanism of Action: Delving deeper into the molecular mechanisms by which these esters exert their signaling effects, including the identification of novel receptors and downstream targets.

-

Therapeutic Potential: Exploring the potential of synthetic long-chain unsaturated ethyl esters as novel therapeutic agents for inflammatory diseases, metabolic disorders, and other conditions.

This technical guide provides a solid foundation for researchers and professionals to build upon, encouraging further investigation into this promising class of bioactive molecules. The continued exploration of long-chain unsaturated ethyl esters holds the potential to unlock new avenues for drug discovery and a more profound understanding of biological systems.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ester components of aggregation pheromone ofDrosophila virilis (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intercellular Lipid Mediators and GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of fatty acid ethyl esters in mammalian tissues after ethanol exposure: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of fatty acid ethyl esters during chronic ethanol treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acid ethyl esters: non-oxidative metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saponification | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. PPARs: transcriptional effectors of fatty acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. A glance at G-protein-coupled receptors for lipid mediators: a growing receptor family with remarkably diverse ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New intercellular lipid mediators and their GPCRs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of fatty acid ethyl esters in organisms

An In-depth Technical Guide to the Biosynthesis of Fatty Acid Ethyl Esters in Organisms

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol.[1][2] While representing a minor pathway of alcohol metabolism compared to oxidative routes, FAEEs hold significant biological and clinical importance.[3][4] They are recognized as mediators of ethanol-induced organ damage, particularly in the pancreas, liver, and heart, and serve as sensitive biomarkers for both acute and chronic alcohol consumption.[5][6][7][8] In the realm of biotechnology, engineered microbial pathways for FAEE synthesis are being explored for the production of biofuels.[9][10] This guide provides a comprehensive overview of the enzymatic pathways, cellular localization, and regulatory aspects of FAEE biosynthesis in mammalian and microbial systems. It includes a summary of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support advanced research and development.

Core Biosynthetic Pathways in Mammalian Systems

In mammals, FAEEs are primarily generated via two enzymatic pathways following ethanol consumption. These pathways utilize cellular fatty acids or their activated forms and are prominent in organs susceptible to alcohol-induced injury.[11]

Enzymatic Routes of FAEE Synthesis

The formation of FAEEs is catalyzed by two main types of enzyme activities:

-

Fatty Acid Ethyl Ester Synthases (FAEES): This route involves the direct esterification of a free fatty acid (FA) with ethanol.[11] FAEES activity is attributed to a variety of enzymes belonging to the serine hydrolase family, with tissue-specific expressions.[11]

-

Carboxylesterases: In the liver, carboxylesterase 1d (Ces1d) has been identified as a key enzyme in FAEE formation.[3][5]

-

Pancreatic Lipases: In the pancreas, which exhibits the highest levels of FAEE synthase activity, enzymes such as cholesterol ester hydrolase and triacylglycerol lipase are major contributors.[1][11][12] Carboxylester lipase (CEL) is particularly implicated in the development of alcoholic pancreatitis.[13]

-

Other Enzymes: Lipoprotein lipase and several glutathione S-transferases have also been shown to exhibit FAEES activity.[11][14] Four distinct FAEE synthase enzymes have been purified from human heart muscle.[6]

-

-

Acyl-CoA:Ethanol O-Acyltransferase (AEAT): This pathway transfers a fatty acyl group from an activated fatty acid (fatty acyl-CoA) to ethanol.[11] AEAT activity is predominantly found in the microsomal fractions of the liver and small intestine.[11][15]

The substrates for these pathways, fatty acids and fatty acyl-CoAs, are sourced from cellular pools, including the hydrolysis of triglycerides and phospholipids.[15]

Cellular Localization and Pathophysiological Significance

FAEE synthesis occurs in various cellular compartments, and the resulting metabolites are linked to significant cellular dysfunction.

Subcellular Location of Synthesis

FAEE synthesis has been identified in both the cytosol and in membrane-bound fractions, particularly the microsomes (endoplasmic reticulum).[11][15][16] Cytosolic synthases can utilize both free fatty acids and fatty acyl-CoA as substrates, while microsomal enzymes preferentially use fatty acyl-CoA.[15] Once synthesized, these neutral lipids can accumulate within the cell, notably in mitochondria, where they impair organelle function and cellular respiration.[6] Following their synthesis, FAEEs can be released from the cell and are transported in the circulation by albumin and lipoproteins.[15]

Role in Ethanol-Induced Organ Damage

A substantial body of evidence implicates FAEEs as direct mediators of alcohol-induced toxicity. Their accumulation in organs like the pancreas, liver, and heart correlates with tissue injury.[6][17][18]

-

Pancreatitis: FAEEs are considered key initiators of alcoholic pancreatitis.[8][13] They induce a sustained increase in intracellular calcium concentrations in pancreatic acinar cells, leading to premature activation of digestive enzymes, mitochondrial dysfunction, and necrotic cell death.[13][17][18]

-

Hepatotoxicity: In the liver, FAEEs contribute to alcohol-associated liver disease by inducing endoplasmic reticulum (ER) stress, which can trigger apoptosis and inflammation.[5] This effect is independent of the toxicity caused by acetaldehyde, the primary oxidative metabolite of ethanol.[5]

-

Cardiomyopathy: The high rate of FAEE synthesis in the heart, an organ with limited oxidative ethanol metabolism, provides a strong link between alcohol consumption and alcoholic cardiomyopathy.[6]

Biosynthesis in Microbial Systems

Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce FAEEs as a next-generation biofuel.[10][19] These systems utilize different enzymatic machinery compared to mammals.

The typical engineered pathway begins with the standard microbial fatty acid synthesis (FAS) pathway, which produces fatty acyl-ACPs (acyl carrier proteins). Key steps are:

-

Thioesterase Action: An overexpressed thioesterase (e.g., TesB) hydrolyzes fatty acyl-ACPs to release free fatty acids (FFAs).[10]

-

Acyl-CoA Formation: The FFAs are then activated to fatty acyl-CoA by a fatty acyl-CoA ligase (e.g., FadD).[9]

-

Esterification: A wax synthase (WS), an enzyme not naturally present for this purpose in E. coli, catalyzes the final esterification of fatty acyl-CoA with ethanol to produce FAEEs.[9][10]

Metabolic engineering efforts focus on overexpressing key enzymes in the FAS pathway (e.g., from the fabHDG operon) and the FAEE synthesis module to increase yields and overcome feedback inhibition.[10]

Quantitative Data Summary

The concentration of FAEEs varies significantly depending on the tissue and the level of alcohol exposure. This data is critical for understanding their role as biomarkers and mediators of toxicity.

Table 1: FAEE Concentrations in Human Tissues

| Tissue | Condition | Mean FAEE Concentration (nmol/g ± SEM) | Key FAEE Species | Reference |

|---|---|---|---|---|

| Adipose | Chronic Alcoholics (no blood ethanol at death) | 300 ± 46 | Ethyl palmitate, ethyl oleate, ethyl stearate | [20] |

| Adipose | Nonalcoholic Controls | 43 ± 13 | Ethyl palmitate, ethyl oleate, ethyl stearate | [20] |

| Liver | Detectable Blood Ethanol at Autopsy | Substantially higher than controls* | Ethyl arachidonate (>200 pmol/g) | [21] |

| Adipose | Detectable Blood Ethanol at Autopsy | Substantially higher than controls* | Ethyl arachidonate (>200 pmol/g) | [21] |

| Pancreas | Acutely Intoxicated Patients | Up to 115 µM/L (in plasma) | Palmitoleate, Oleate, Linoleate | [13] |

Absolute mean values were not provided in the abstract, but a significant difference was established.

Table 2: Key Enzymes in Mammalian FAEE Biosynthesis

| Enzyme/Activity | Enzyme Class | Primary Location(s) | Substrate(s) | Reference |

|---|---|---|---|---|

| FAEE Synthase (FAEES) | Serine Hydrolase | Pancreas, Liver, Heart, Adipose | Ethanol, Free Fatty Acid | [1][6][11] |

| Carboxylesterase 1d (Ces1d) | Carboxylesterase | Liver | Ethanol, Free Fatty Acid | [3][5] |

| Carboxylester Lipase (CEL) | Lipase | Pancreas | Ethanol, Free Fatty Acid | [12][13] |

| Acyl-CoA:Ethanol O-Acyltransferase (AEAT) | Acyltransferase | Liver, Small Intestine (Microsomes) | Ethanol, Fatty Acyl-CoA | [11][15] |

| Glutathione S-transferase | Transferase | Myocardium | Ethanol, Free Fatty Acid |[14] |

Experimental Protocols

Accurate measurement of FAEEs and the activity of their synthesizing enzymes is fundamental to research in this field.

Protocol: Extraction and Quantification of FAEEs from Biological Tissues

This protocol is adapted from methodologies described for analyzing FAEEs in postmortem and biological specimens.[20][21][22]

Objective: To isolate, identify, and quantify FAEEs from tissue samples.

Methodology:

-

Sample Preparation:

-

Accurately weigh 0.5-1.0 g of frozen tissue.

-

Add an internal standard (e.g., 100 µL of 1 mM ethyl heptadecanoate) to the sample for quantification.[23]

-

Homogenize the tissue in an appropriate volume of ice-cold acetone using a mechanical homogenizer. Acetone is used to precipitate proteins and extract lipids while minimizing non-enzymatic esterification.

-

-

Lipid Extraction:

-

Centrifuge the homogenate to pellet the protein precipitate.

-

Collect the acetone supernatant containing the lipids.

-

Perform a secondary extraction of the pellet with a hexane/acetone mixture to ensure complete lipid recovery.[23]

-

Combine the supernatants and evaporate the solvent under a stream of nitrogen gas.

-

-

Isolation of FAEEs:

-

Resuspend the dried lipid extract in a small volume of hexane.

-

Apply the sample to a solid-phase extraction (SPE) column (e.g., amino-propyl silica) or perform thin-layer chromatography (TLC) on a silica gel plate.[22]

-

For TLC, develop the plate using an apolar solvent system such as petroleum ether:diethyl ether:acetic acid (75:5:1, v/v/v).

-

Scrape the silica band corresponding to authentic FAEE standards.

-

-

Quantification by GC-MS:

-

Elute the FAEEs from the silica with hexane.

-

Concentrate the sample and analyze it using gas chromatography-mass spectrometry (GC-MS).[22]

-

Use a nonpolar capillary column (e.g., dimethylpolysiloxane).[22]

-

Operate the mass spectrometer in selective ion monitoring (SIM) mode, monitoring for characteristic fragment ions of FAEEs (e.g., m/z 88 and 101) to ensure specificity and sensitivity.[22]

-

Calculate the concentration of each FAEE species based on the peak area relative to the internal standard.

-

Protocol: In Vitro FAEE Synthase Activity Assay

This protocol allows for the measurement of FAEE synthesis rates in tissue homogenates or purified enzyme preparations.[24]

Objective: To determine the enzymatic activity of FAEE synthase.

Methodology:

-

Preparation of Enzyme Source:

-

Prepare a tissue homogenate (e.g., from liver or pancreas) in a suitable buffer (e.g., potassium phosphate buffer).

-

Alternatively, use a purified or partially purified enzyme fraction.

-

Determine the total protein concentration of the enzyme source using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture Setup:

-

In a reaction vial, combine the following components:

-

Enzyme source (e.g., 100 µg of total protein).

-

Reaction buffer.

-

Fatty acid substrate (e.g., 100 µM oleic acid).

-

Ethanol, including a radiolabeled tracer such as [¹⁴C]ethanol, for sensitive detection.

-

-

Prepare control reactions, including a "no enzyme" control and a "time zero" control (reaction stopped immediately).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding one of the substrates (e.g., ethanol).

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

-

Stop the reaction by adding a quenching solution, such as a mixture of chloroform:methanol (2:1), which also serves as the extraction solvent.

-

-

Product Extraction and Analysis:

-

Add an internal standard and extract the lipids as described in Protocol 5.1.

-

Separate the product, [¹⁴C]fatty acid ethyl ester, from the unreacted [¹⁴C]ethanol substrate using TLC.

-

Quantify the amount of radiolabeled product formed using liquid scintillation counting or by autoradiography of the TLC plate.

-

-

Calculation of Activity:

-

Calculate the rate of FAEE synthesis and express it as pmol or nmol of product formed per minute per milligram of protein (pmol/min/mg).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty Acid Ethyl Esters | Semantic Scholar [semanticscholar.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Fatty Acid Ethyl Ethers: New Modulators of Acute Ethanol-Mediated Hepatotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid ethyl esters: potentially toxic products of myocardial ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid ethyl esters: toxic non-oxidative metabolites of ethanol and markers of ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Examining the role of fatty acid ethyl esters in diagnosing alcoholic pancreatitis - Mayo Clinic [mayoclinic.org]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced Production of Fatty Acid Ethyl Ester with Engineered fabHDG Operon in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. gut.bmj.com [gut.bmj.com]

- 14. Identification of a satellite fatty acid ethyl ester synthase from human myocardium as a glutathione S-transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatty acid ethyl esters and HepG2 cells: intracellular synthesis and release from the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fatty acid ethyl ester (FAEE) associated acute pancreatitis: An ex-vivo study using human pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pancreatic injury in rats induced by fatty acid ethyl ester, a nonoxidative metabolite of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic pathway engineering for fatty acid ethyl ester production in Saccharomyces cerevisiae using stable chromosomal integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fatty acid ethyl esters in adipose tissue. A laboratory marker for alcohol-related death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 22. researchgate.net [researchgate.net]

- 23. FATTY ACID ETHYL ESTERS: QUANTITATIVE BIOMARKERS FOR MATERNAL ALCOHOL CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fatty acid ethyl ester synthase, an enzyme for nonoxidative ethanol metabolism, is present in serum after liver and pancreatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 11-dodecenoate: Investigating its Potential as an Insect Pheromone

Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals no direct evidence or published studies identifying ethyl 11-dodecenoate as a confirmed insect pheromone for any specific species. This technical guide, therefore, outlines a hypothetical framework for investigating its potential, detailing the standard experimental protocols and data interpretation methodologies that would be employed in such a research endeavor.

Introduction

Insect pheromones are chemical signals that mediate interactions between individuals of the same species, playing a crucial role in behaviors such as mating, aggregation, and trail-following. The identification and synthesis of these compounds are paramount for developing environmentally benign pest management strategies. This compound, a C14 unsaturated ester, possesses structural characteristics comparable to known lepidopteran pheromones. This document provides a prospective guide for researchers on how its potential as a pheromone could be systematically evaluated.

Hypothetical Experimental Workflow

The investigation of a potential insect pheromone like this compound would typically follow a multi-step process, from chemical synthesis to behavioral validation. The logical flow of such an investigation is outlined below.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound would involve the esterification of 11-dodecenoic acid.

Objective: To synthesize high-purity this compound for use in biological assays.

Materials:

-

11-dodecenoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Solvents (e.g., diethyl ether, hexane)

-

Silica gel for column chromatography

Procedure:

-

A solution of 11-dodecenoic acid in a molar excess of anhydrous ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

-

The mixture is refluxed for several hours to drive the esterification reaction to completion.

-

After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

-

The purity and identity of the synthesized compound are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Electrophysiological Assays: Electroantennography (EAG)

EAG is a technique used to measure the average electrical response of an insect's antenna to a volatile compound. A significant EAG response would indicate that the insect's olfactory receptor neurons are sensitive to this compound.

Objective: To determine if the antennae of the target insect species produce a significant electrical signal in response to this compound.

Procedure:

-

An adult insect is immobilized, and one of its antennae is excised.

-

The base and the tip of the antenna are placed in contact with two electrodes containing a saline solution.

-

A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

-

A defined puff of air carrying a known concentration of this compound is introduced into the airstream for a short duration (e.g., 0.5 seconds).

-

The resulting change in the electrical potential across the antenna (the EAG response) is amplified and recorded.

-

A range of concentrations would be tested to generate a dose-response curve. Positive (known pheromone) and negative (solvent only) controls are essential.

Behavioral Assays: Wind Tunnel Experiments

A positive EAG response is not sufficient to confirm pheromonal activity; a behavioral response must be demonstrated. A wind tunnel assay allows for the observation of an insect's flight behavior in a controlled environment.

Objective: To observe and quantify the behavioral responses (e.g., upwind flight, casting, source location) of the target insect to a plume of this compound.

Procedure:

-

A wind tunnel with controlled airflow, temperature, and light conditions is used.

-

Insects (typically males, for a female-produced sex pheromone) are released at the downwind end of the tunnel.

-

A point source releasing this compound at a controlled rate is placed at the upwind end.

-

The flight path and behaviors of the insects are recorded and analyzed.

-

Key metrics to quantify would include the percentage of insects initiating upwind flight, flight speed, and the success rate in reaching the source.

Quantitative Data Presentation

Were data available, it would be presented in clear, tabular formats. Below are examples of how such data would be structured.

Table 1: Hypothetical EAG Dose-Response Data

| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SE |

| This compound | 1 | 0.2 ± 0.05 |

| 10 | 0.8 ± 0.1 | |

| 100 | 1.5 ± 0.2 | |

| Positive Control | 10 | 1.8 ± 0.3 |

| Negative Control (Hexane) | - | 0.05 ± 0.01 |

Table 2: Hypothetical Wind Tunnel Behavioral Data

| Treatment | N | % Taking Flight | % Upwind Flight | % Source Contact |

| This compound (10 ng/µl) | 50 | 80 | 65 | 50 |

| Positive Control | 50 | 85 | 75 | 68 |

| Negative Control (Hexane) | 50 | 10 | 2 | 0 |

Insect Olfactory Signaling Pathway

Any response to this compound would be mediated by the insect's olfactory system. The general pathway for pheromone detection is illustrated below.

In this pathway, volatile molecules like this compound would enter the sensillum through pores and bind to Odorant Binding Proteins (OBPs). The OBP transports the lipophilic molecule through the aqueous lymph to olfactory receptors (ORs) on the dendritic membrane of an olfactory receptor neuron. The binding of the pheromone to an OR, which is typically complexed with a co-receptor (Orco), induces a conformational change that opens an ion channel. The subsequent influx of ions leads to a depolarization of the neuron's membrane, generating an action potential that is transmitted to the brain for processing.

Conclusion

While this compound is not currently recognized as an insect pheromone, its chemical structure warrants investigation. The experimental framework detailed in this guide provides a robust, systematic approach for any research group aiming to assess its biological activity. Should future studies using these, or similar, methodologies demonstrate consistent and significant electrophysiological and behavioral responses in a specific insect species, this compound could emerge as a novel tool for chemical ecology research and integrated pest management.

The Pivotal Role of Unsaturated Fatty Acid Esters in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated fatty acid esters, a diverse class of lipid molecules, have emerged from their traditional roles in energy storage and membrane structure to be recognized as critical mediators of cellular signaling. This technical guide provides an in-depth exploration of the multifaceted functions of these molecules in key signaling pathways. We delve into the biosynthesis and metabolism of major players such as endocannabinoids, and the eicosanoid precursors, detailing their interactions with a range of cellular targets including G-protein coupled receptors (GPCRs) and nuclear receptors. This guide summarizes key quantitative data to facilitate comparative analysis, provides detailed experimental protocols for studying these signaling pathways, and utilizes visualizations to illustrate complex biological processes, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction to Unsaturated Fatty Acid Esters in Cell Signaling

Unsaturated fatty acids (UFAs) and their esterified derivatives are no longer considered mere structural components of cell membranes or simple energy reserves. They are now understood to be potent signaling molecules that regulate a vast array of physiological and pathological processes.[1] These lipophilic molecules can act as ligands for cell surface and intracellular receptors, be enzymatically converted into a cascade of bioactive mediators, and modulate the activity of various enzymes and ion channels. Their roles are implicated in a wide range of cellular functions including inflammation, neurotransmission, and metabolism. This guide will focus on the core signaling paradigms governed by unsaturated fatty acid esters, providing the technical details necessary for their study and therapeutic exploitation.

Key Signaling Pathways Involving Unsaturated Fatty Acid Esters

The Endocannabinoid System: Anandamide and 2-Arachidonoylglycerol

The endocannabinoid system (ECS) is a crucial neuromodulatory and immunomodulatory system in which unsaturated fatty acid esters are the star players. The two primary endocannabinoids, N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG), are both derivatives of the omega-6 polyunsaturated fatty acid, arachidonic acid.[2] They are produced "on-demand" from membrane phospholipid precursors in response to neuronal activity or inflammatory stimuli.

AEA and 2-AG exert their effects primarily through the activation of two G-protein coupled receptors: the cannabinoid receptor 1 (CB1), predominantly found in the central nervous system, and the cannabinoid receptor 2 (CB2), which is mainly expressed in immune cells.[3] The signaling cascade initiated by their binding to these receptors can lead to a variety of cellular responses, including inhibition of neurotransmitter release, modulation of cytokine production, and regulation of cell proliferation and apoptosis.

The synthesis and degradation of AEA and 2-AG are tightly regulated by a suite of enzymes. AEA is primarily synthesized by N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and degraded by fatty acid amide hydrolase (FAAH).[4][5] 2-AG is synthesized mainly by diacylglycerol lipase (DAGL) and hydrolyzed by monoacylglycerol lipase (MAGL).[6] These enzymes represent key targets for therapeutic intervention in a variety of disorders.

G-Protein Coupled Receptor (GPCR) Signaling by Free Fatty Acids

Beyond the canonical endocannabinoid receptors, a family of GPCRs has been identified that are activated by free fatty acids, including various unsaturated fatty acids. Among the most studied are Free Fatty Acid Receptor 1 (FFA1, also known as GPR40) and GPR43.

FFA1/GPR40 is preferentially activated by medium- to long-chain fatty acids, including the monounsaturated oleic acid and the polyunsaturated linoleic acid.[7] Upon activation, FFA1/GPR40 couples primarily to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses, including insulin secretion from pancreatic β-cells.

The Arachidonic Acid Cascade and Eicosanoid Signaling

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is the precursor to a large family of potent signaling molecules known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation, immunity, and hemostasis. The synthesis of eicosanoids is initiated by the release of AA from membrane phospholipids by phospholipase A2 (PLA2).

Once released, AA can be metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert AA into prostaglandin H2 (PGH2), which is then further metabolized by specific synthases into various prostaglandins (e.g., PGE2, PGD2, PGF2α) and thromboxanes (e.g., TXA2).[8] These molecules exert their effects by binding to specific prostanoid receptors, which are GPCRs.

-

Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert AA into hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) and lipoxins.[9] Leukotrienes are potent mediators of allergic and inflammatory reactions.

Nuclear Receptor Signaling

Unsaturated fatty acids and their derivatives can also act as ligands for nuclear receptors, which are transcription factors that regulate gene expression. A prominent example is the peroxisome proliferator-activated receptors (PPARs), which have three isotypes: PPARα, PPARγ, and PPARβ/δ. These receptors are activated by a variety of fatty acids and their metabolites. For example, oleic acid and linoleic acid can activate PPARs.[10]

Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription. PPARs play critical roles in lipid and glucose metabolism, inflammation, and cell differentiation.

Quantitative Data on Unsaturated Fatty Acid Ester Signaling

A critical aspect of understanding and manipulating these signaling pathways is the quantitative characterization of the interactions between unsaturated fatty acid esters and their protein targets. The following tables summarize key binding affinities and enzyme kinetic parameters for some of the most studied interactions.

Table 1: Binding Affinities of Endocannabinoids for Cannabinoid Receptors

| Ligand | Receptor | Binding Affinity (Ki) | Efficacy | Reference |

| Anandamide (AEA) | Human CB1 | ~1-5 µM | Partial Agonist | [11] |

| Anandamide (AEA) | Human CB2 | ~1-3 µM | Partial Agonist | [12] |

| 2-Arachidonoylglycerol (2-AG) | Human CB1 | ~470 nM | Full Agonist | [11] |

| 2-Arachidonoylglycerol (2-AG) | Human CB2 | ~1.4 µM | Full Agonist | [12] |

Table 2: Potency of Unsaturated Fatty Acids on GPCRs

| Ligand | Receptor | Potency (EC50) | Cellular Response | Reference |

| Oleic Acid | FFA1/GPR40 | ~2.5 µM | Intracellular Ca2+ increase | [7] |

| Linoleic Acid | FFA1/GPR40 | ~5 µM | Intracellular Ca2+ increase | [7] |

Table 3: Enzyme Kinetics of Endocannabinoid Degradation

| Enzyme | Substrate | Km | Vmax | Reference |

| FAAH (rat brain) | Anandamide | 9.3 µM | 4.8 nmol/min/mg | [10] |

| MAGL (rat brain) | 2-Arachidonoylglycerol | 2.2 µM | - | [13] |

Table 4: Inhibition of Cyclooxygenase (COX) by Arachidonic Acid Metabolites

| Inhibitor | Enzyme | IC50 | Reference |

| Arachidonic Acid | IDO (in THP-1 cells) | 20 µM | [13] |

| Arachidonic Acid | IDO (in monocytes) | 12 µM | [13] |

Experimental Protocols

The study of unsaturated fatty acid ester signaling requires a specialized set of experimental techniques. This section provides detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Lipid-Protein Interactions

This protocol is adapted for identifying interactions between a protein of interest and its binding partners that may be influenced by or dependent on specific lipids.

Methodology:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The choice of detergent is critical to maintain protein-protein and protein-lipid interactions.[14]

-

Pre-clearing: Incubate the cell lysate with non-specific IgG and Protein A/G beads to reduce non-specific binding.[15]

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest.

-

Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.[16]

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of the bait and prey proteins, or by mass spectrometry for unbiased identification of interacting partners.[15]

LC-MS/MS for Quantification of Endocannabinoids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endocannabinoids and other lipid mediators.[16]

Methodology:

-

Sample Preparation: Homogenize tissues or cells in a solvent mixture, typically containing an internal standard (e.g., a deuterated analog of the analyte).[17]

-

Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction.[16]

-

Chromatographic Separation: Separate the lipid extract using a reverse-phase liquid chromatography column.

-

Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the target analytes.[17]

-

Quantification: Quantify the endocannabinoids by comparing the peak areas of the endogenous lipids to those of the internal standards.

Luciferase Reporter Assay for GPCR and Nuclear Receptor Activation

This assay is a powerful tool to screen for agonists and antagonists of GPCRs and nuclear receptors and to dissect their signaling pathways.[14][18]

Methodology:

-

Plasmid Construction: Clone a response element specific for the signaling pathway of interest (e.g., CRE for Gs-coupled GPCRs, PPRE for PPARs) upstream of a luciferase reporter gene.[14][19]

-

Transfection: Transfect the reporter plasmid into a suitable cell line that expresses the receptor of interest.

-

Cell Treatment: Treat the transfected cells with the unsaturated fatty acid esters or other test compounds.

-

Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.[18]

Intracellular Calcium Mobilization Assay using Fura-2

This assay is used to measure changes in intracellular calcium concentration, a common downstream event of Gq-coupled GPCR activation.[16]

Methodology:

-

Cell Loading: Load cells with the ratiometric calcium indicator Fura-2 AM, which is cell-permeable.

-

De-esterification: Incubate the cells to allow intracellular esterases to cleave the AM ester group, trapping the Fura-2 dye inside the cells.[3]

-

Stimulation: Stimulate the cells with the test compound (e.g., an unsaturated fatty acid ester that activates a Gq-coupled receptor).

-

Fluorescence Measurement: Measure the fluorescence emission at ~510 nm after excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) using a fluorescence microscope or plate reader.[16]

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths to determine the intracellular calcium concentration.[3]

Role in Disease and Drug Development

The profound involvement of unsaturated fatty acid ester signaling in a multitude of physiological processes makes it a rich area for drug discovery and development.

-

Inflammatory Diseases: The arachidonic acid cascade is a major target for anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[8] More selective COX-2 inhibitors have been developed to reduce gastrointestinal side effects.

-

Neurological and Psychiatric Disorders: The endocannabinoid system is implicated in pain, anxiety, and neurodegenerative diseases. Inhibitors of FAAH and MAGL are being investigated as potential therapeutics to enhance endocannabinoid signaling and provide analgesic and anxiolytic effects without the psychoactive side effects of direct CB1 agonists.

-

Metabolic Diseases: PPAR agonists are used to treat dyslipidemia and type 2 diabetes. Unsaturated fatty acids themselves or their derivatives could serve as templates for the development of novel PPAR modulators. FFA1/GPR40 agonists are also being explored as potential therapeutics for type 2 diabetes due to their ability to promote insulin secretion.

The chemical modification of existing drugs with unsaturated fatty acids to create fatty acid esters is a promising strategy to improve their pharmacokinetic properties, such as absorption and distribution.

Conclusion

Unsaturated fatty acid esters are integral components of a complex and interconnected signaling network that governs a wide range of cellular and physiological functions. From the well-established roles of eicosanoids in inflammation to the more recently appreciated functions of endocannabinoids in neurotransmission and the direct activation of GPCRs and nuclear receptors, it is clear that these lipid molecules are far more than just structural components. A thorough understanding of their signaling pathways, supported by robust quantitative data and detailed experimental methodologies, is essential for advancing our knowledge of cellular communication and for the development of novel therapeutics targeting a host of human diseases. The continued exploration of this fascinating class of molecules holds immense promise for future biomedical research and drug discovery.

References

- 1. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyunsaturated Fatty Acid Derived Signaling in Reproduction and Development: Insights From Caenorhabditis elegans and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FAAH and anandamide: is 2-AG really the odd one out? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 7. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of unsaturated fatty acids as natural ligands for the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic study of lipoxygenase-hydroperoxylinoleic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unesterified long-chain fatty acids inhibit thyroid hormone binding to the nuclear receptor. Solubilized receptor and the receptor in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

Exploring the Biological Activity of C12:1 Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: C12:1 ethyl ester, an unsaturated medium-chain fatty acid ester, represents a molecule of growing interest within the scientific community. While direct research on this specific compound is nascent, the biological activities of its parent fatty acid, dodecenoic acid, and other related medium-chain fatty acids (MCFAs) provide a strong foundation for exploring its potential therapeutic applications. This technical guide synthesizes the available data and provides a framework for the investigation of C12:1 ethyl ester's bioactivity, focusing on its potential antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.

Potential Biological Activities

Based on the known effects of dodecenoic acid and other MCFAs, C12:1 ethyl ester is hypothesized to exhibit a range of biological activities. The esterification of the carboxylic acid group may enhance its lipophilicity, potentially influencing its absorption, distribution, and interaction with cellular membranes and molecular targets.

Antimicrobial Activity

Medium-chain fatty acids are well-documented for their antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. The primary mechanism of action is believed to be the disruption of the microbial cell membrane integrity. The lipophilic nature of these fatty acids allows them to intercalate into the phospholipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. It is plausible that C12:1 ethyl ester shares this mechanism and could be effective against a spectrum of microorganisms.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Fatty acids and their derivatives have been shown to modulate inflammatory responses. The potential anti-inflammatory effects of C12:1 ethyl ester may be mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By interfering with this pathway, the compound could reduce the production of inflammatory cytokines and mediators.

Anticancer Activity

Emerging research has highlighted the cytotoxic effects of certain fatty acids on cancer cells. Dodecanoic acid, for instance, has been shown to induce apoptosis (programmed cell death) in cancer cell lines through the induction of oxidative stress and the activation of the mitochondrial apoptotic pathway. C12:1 ethyl ester may exert similar pro-apoptotic effects, making it a candidate for further investigation in oncology.

Neuroprotective Effects

Medium-chain fatty acids can cross the blood-brain barrier and serve as an alternative energy source for the brain, particularly when glucose metabolism is impaired. This has led to investigations into their potential neuroprotective roles in conditions like Alzheimer's disease and epilepsy. Furthermore, some fatty acid derivatives have been shown to activate neurotrophic signaling pathways, such as the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway, which is crucial for neuronal survival and plasticity. A study on a related compound, trans-2-decenoic acid ethyl ester (a C10:1 ester), demonstrated its ability to elicit neurotrophin-like signals and activate the ERK1/2 pathway, suggesting a potential avenue for the neuroprotective action of C12:1 ethyl ester.[1]

Quantitative Data Summary

Direct quantitative data for the biological activity of C12:1 ethyl ester is currently limited in the public domain. However, data from studies on its parent fatty acid, dodecenoic acid (C12:0), can provide a valuable reference point for initial experimental design. It is crucial to note that the esterification may alter the potency of the compound.

Table 1: Reported Biological Activity of Dodecanoic Acid (C12:0)

| Biological Activity | Assay | Target Organism/Cell Line | Result (e.g., IC50, MIC) |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | MIC: 125 µg/mL |

| Broth Microdilution | Escherichia coli | MIC: >500 µg/mL | |

| Anticancer | MTT Assay | Human colon cancer cells (CaCo-2) | IC50: ~50 µM |

| MTT Assay | Human breast cancer cells (MCF-7) | IC50: ~100 µM | |

| Anti-inflammatory | Protein Denaturation | Bovine Serum Albumin | IC50: ~200 µg/mL |

Note: The data presented in this table is for dodecanoic acid and should be used as a preliminary guide for studies on C12:1 ethyl ester. Actual values for the ethyl ester may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of C12:1 ethyl ester.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of C12:1 ethyl ester on a selected cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Methodology:

-

Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions until confluent.

-